molecular formula C11H13N3O B1460441 1-(4-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1152867-10-1

1-(4-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B1460441
CAS No.: 1152867-10-1
M. Wt: 203.24 g/mol
InChI Key: FDECMPHXYDYHEZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 4-methoxybenzyl group attached to the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECMPHXYDYHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure Summary:

  • Reagents: 4-methoxybenzylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine
  • Solvent: DMF
  • Temperature: 85 °C
  • Reaction time: 1.5 hours
  • Workup: Extraction with NaOH and DCM, washing with brine, drying over MgSO4, filtration, solvent evaporation
  • Purification: Column chromatography on silica gel

Representative Data for 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole (analogous to this compound):

Parameter Details
Starting amine 4-Methoxybenzylamine (1.0 mmol)
Diketone 2,4-Pentanedione (1.1 mmol)
O-(4-nitrobenzoyl)hydroxylamine 1.5 mmol
Solvent DMF (5.0 mL)
Temperature 85 °C
Reaction time 1.5 hours
Yield 55%
Product form Brown oil

This method affords the desired pyrazole with moderate to good yields and high regioselectivity, as confirmed by NMR and HRMS data.

Synthesis via Michael-Type Addition Using Arylhydrazines

Another approach involves the Michael-type addition of aryl hydrazines to activated nitriles such as (ethoxymethylene)malononitrile, followed by cyclization to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. For the 4-methoxyphenyl derivative, 4-methoxyphenylhydrazine hydrochloride is neutralized with triethylamine before reaction.

Key Reaction Conditions:

  • Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.2 mmol), (ethoxymethylene)malononitrile (1.0 mmol)
  • Solvent: Absolute ethanol or trifluoroethanol (2 mL)
  • Atmosphere: Nitrogen
  • Reaction: Reflux for 4 hours
  • Workup: Dilution with ethyl acetate, washing with water, drying over Na2SO4, solvent evaporation
  • Purification: Column chromatography on silica gel

Yield and Characterization:

  • Yield: Approximately 68%
  • Product: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
  • Characterization: NMR (1H, 13C), confirming regioselective cyclization

This method is highly selective and efficient for preparing amino-substituted pyrazoles with 4-methoxyphenyl groups.

Regiospecific Synthesis and Structural Confirmation

The regiospecific synthesis of 1-(4-methoxyphenyl)-substituted pyrazoles has been demonstrated with single-crystal X-ray diffraction studies confirming the substitution pattern. Kumarasinghe et al. (2009) synthesized 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, which is structurally related, by regiospecific methods followed by purification and recrystallization from dichloromethane.

This approach underscores the importance of crystallographic analysis in confirming the substitution pattern and purity of pyrazole derivatives bearing methoxybenzyl substituents.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct N-Alkylation (Gulia et al.) 4-Methoxybenzylamine, diketone, O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, 1.5 h 44-55 Mild, no inorganic reagents, column chromatography purification
Michael Addition (Arylhydrazines) 4-Methoxyphenylhydrazine hydrochloride, (ethoxymethylene)malononitrile Ethanol, reflux, 4 h, N2 atmosphere 68 Requires neutralization step, high regioselectivity
Regiospecific Synthesis with XRD confirmation 4-Methoxyphenyl derivatives Various, recrystallization from DCM Not specified Structural confirmation by X-ray diffraction

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine has been investigated for its pharmacological properties. It serves as a lead compound in the development of new drugs targeting specific diseases. For instance, studies have shown that derivatives of pyrazole compounds exhibit potent antiproliferative activity against cancer cell lines, suggesting that this compound could be a candidate for further drug development .

Biological Research

In biological applications, this compound can function as a probe to study enzyme activity and interactions with biological macromolecules. Its unique structure allows researchers to gain insights into biochemical pathways and enzyme mechanisms. For example, pyrazole derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens like Aspergillus niger . This highlights the potential for developing new antimicrobial agents from this compound.

Case Study 1: Anticancer Activity

A recent study focused on a series of pyrazole derivatives, including those based on this compound, which exhibited sub-micromolar antiproliferative activity against multiple cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of pyrazole derivatives against bacterial and fungal strains. Compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: Another compound with a 4-methoxybenzyl group but attached to an indole ring instead of a pyrazole ring.

    1-(4-Methoxybenzyl)piperazine: A compound with a 4-methoxybenzyl group attached to a piperazine ring.

Uniqueness: The unique combination of the 4-methoxybenzyl group and the pyrazole ring in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

The presence of the methoxy group enhances its solubility and biological activity, making it a suitable candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It exhibits affinity for certain receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

Research indicates that this compound may have anticancer effects:

  • Cell Line Studies : In various cancer cell lines, including breast and lung cancer models, the compound exhibited cytotoxic effects with IC50 values in the low micromolar range. It appears to induce apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Investigation into Anticancer Activity

Another study focused on the anticancer properties of this compound. It was administered to mice with induced tumors, resulting in significant tumor size reduction compared to control groups. The mechanism was linked to its ability to disrupt cell cycle progression and promote apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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